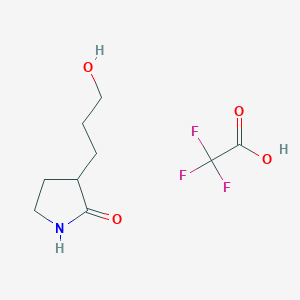

3-(3-Hydroxypropyl)pyrrolidin-2-one, trifluoroacetic acid

Descripción

3-(3-Hydroxypropyl)pyrrolidin-2-one, trifluoroacetic acid (TFA) is a pyrrolidin-2-one derivative featuring a hydroxypropyl substituent at the 3-position, paired with trifluoroacetic acid as a counterion. This compound is structurally characterized by a five-membered lactam ring (pyrrolidinone), which confers moderate ring strain and polarity. The hydroxypropyl group enhances hydrophilicity, while the TFA counterion improves solubility in polar organic solvents. Such derivatives are often intermediates in pharmaceutical synthesis, particularly in the development of protease inhibitors or kinase-targeting agents .

Propiedades

IUPAC Name |

3-(3-hydroxypropyl)pyrrolidin-2-one;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.C2HF3O2/c9-5-1-2-6-3-4-8-7(6)10;3-2(4,5)1(6)7/h6,9H,1-5H2,(H,8,10);(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUTTVKCCPHJZSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C1CCCO.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14F3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Hydroxypropyl)pyrrolidin-2-one can be achieved through several methods. One common approach involves the selective synthesis of pyrrolidin-2-ones via the cascade reactions of N-substituted piperidines . This process includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation. The reaction conditions typically involve the use of specific oxidants and additives to achieve the desired selectivity.

Industrial Production Methods

Industrial production of 3-(3-Hydroxypropyl)pyrrolidin-2-one, trifluoroacetic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.

Análisis De Reacciones Químicas

Types of Reactions

3-(3-Hydroxypropyl)pyrrolidin-2-one, trifluoroacetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

Neuroprotective Effects

The pyrrolidine structure is associated with neuroprotective activities, making 3-(3-Hydroxypropyl)pyrrolidin-2-one a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research indicates that compounds with similar structures can modulate neuroinflammation and oxidative stress, which are critical factors in the progression of these diseases.

Case Study: Neuroprotection Mechanism

A study involving a series of pyrrolidine derivatives demonstrated that these compounds could inhibit neuronal apoptosis induced by oxidative stress. The mechanism involves the modulation of intracellular signaling pathways that regulate cell survival, highlighting the potential of 3-(3-Hydroxypropyl)pyrrolidin-2-one in therapeutic applications for neuroprotection.

Chemical Ablation Agent

Trifluoroacetic acid has been investigated as a theranostic agent for chemical ablation of solid tissues. Its efficacy in tissue destruction while allowing for imaging makes it particularly valuable in interventional radiology.

Research Findings: Efficacy of TFA

A study conducted on ex vivo porcine liver demonstrated that TFA could effectively coagulate tissue at varying concentrations (0.25M to 2M). The optimal imaging sequence for monitoring TFA distribution was identified using Fluorine-19 magnetic resonance imaging (19F-MRI). Results indicated that TFA could achieve real-time imaging with high temporal resolution, providing insights into its distribution and the extent of tissue damage .

| Concentration (M) | Imaging Result | Tissue Damage Observed |

|---|---|---|

| 0.25 | Moderate | Cytoplasmic vacuolation |

| 0.5 | Severe | Hepatic architecture disruption |

| 1.0 | Severe | Cytoskeletal collapse |

| 2.0 | Extensive | Localized necrosis |

This study underscores the potential of TFA as a dual-function agent for both therapeutic intervention and imaging.

Pharmaceutical Formulation

The incorporation of trifluoroacetic acid enhances the solubility and stability of pharmaceutical compounds. In drug formulation, TFA can improve the bioavailability of certain drugs by modifying their solubility profiles.

Application in Drug Development

Research has shown that when combined with various active pharmaceutical ingredients (APIs), TFA can facilitate better absorption through biological membranes. This property is particularly beneficial for hydrophobic drugs that require solubilization to enhance their therapeutic efficacy .

Comparative Analysis with Related Compounds

Understanding how 3-(3-Hydroxypropyl)pyrrolidin-2-one compares to structurally similar compounds can provide insights into its unique properties and applications.

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 5-(Hydroxyethyl)pyrrolidin-2-one | Hydroxyethyl group instead of hydroxypropyl | Different hydrophilicity affecting solubility |

| 1-(Hydroxymethyl)pyrrolidine | Hydroxymethyl substitution | Potentially different biological activity |

| N-Methylpyrrolidine | Methyl substitution on nitrogen | Altered reactivity and binding properties |

These comparisons indicate that while many compounds share structural similarities with 3-(3-Hydroxypropyl)pyrrolidin-2-one, the specific combination of functional groups leads to distinct biological activities and therapeutic potentials.

Mecanismo De Acción

The mechanism of action of 3-(3-Hydroxypropyl)pyrrolidin-2-one, trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with various enzymes and receptors, influencing biological activity . The trifluoroacetic acid component may enhance the compound’s stability and reactivity, contributing to its overall effects.

Comparación Con Compuestos Similares

Structural Analogs: Substituent Variations

a. 3-(3-Aminopropyl)-6-chloro-1H-benzimidazol-2-one; TFA

- Structure: Replaces the pyrrolidinone core with a benzimidazolone ring and introduces a chloro substituent.

- LCMS [M+H]+: 232 (precursor) vs. 470 (final product), indicating a larger molecular weight after functionalization .

- Synthetic Yield : 83% in the final step, comparable to typical yields for TFA-mediated couplings .

b. 1-(3-(1,3-Dioxolan-2-yl)propyl)-5-(phenylsulfonyl)pyrrolidin-2-one

- Structure : Features a dioxolane (cyclic ether) and phenylsulfonyl group instead of hydroxypropyl.

- Properties :

- Reactivity : The dioxolane group enhances stability against hydrolysis compared to the hydroxypropyl-TFA system .

Table 1: Substituent Effects on Key Properties

*Estimated based on structural analogs.

Counterion Effects: TFA vs. Other Salts

Trifluoroacetic acid is a common counterion in pharmaceutical salts due to its strong acidity (pKa ~0.5) and volatility, which aids in purification. Compared to other counterions:

- Succinate Salts : Less volatile but offer better biocompatibility (e.g., in , succinic acid is used for amide coupling) .

- Trifluoroacetyl Derivatives (e.g., anhydrides, chlorides): More reactive but pose higher toxicity risks .

Table 2: Counterion Comparison

Ring Size Variations: Pyrrolidinone vs. Azetidinone

- Pyrrolidin-2-one (5-membered): Lower ring strain than azetidinones, enhancing stability. Example: Target compound’s lactam carbonyl at δ 174.9 in 13C NMR vs. azetidinone’s δ ~170–175 .

- Azetidin-2-one (4-membered): Higher strain increases reactivity (e.g., ’s azetidinone undergoes facile amide coupling) .

Actividad Biológica

3-(3-Hydroxypropyl)pyrrolidin-2-one, trifluoroacetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound consists of a pyrrolidinone ring with a hydroxylpropyl substituent and is associated with trifluoroacetic acid (TFA), which enhances its solubility and bioavailability. The TFA moiety is known for its ability to stabilize compounds in biological systems.

Antimicrobial Properties

Research indicates that derivatives of pyrrolidinones exhibit significant antimicrobial activities. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis pathways.

Anticancer Activity

The anticancer potential of pyrrolidinone derivatives has been documented, particularly their ability to induce apoptosis in cancer cells. A study demonstrated that compounds with similar structures could inhibit cell proliferation in several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The proposed mechanism involves the activation of caspase pathways leading to programmed cell death.

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Mechanism of Action | Reference |

|---|---|---|---|

| Antimicrobial | E. coli, S. aureus | Disruption of cell wall synthesis | |

| Anticancer | MCF-7, HeLa | Induction of apoptosis via caspase activation |

The biological activity of 3-(3-Hydroxypropyl)pyrrolidin-2-one can be attributed to its structural characteristics that facilitate interaction with biological targets:

- Cell Membrane Interaction : The hydrophobic nature allows it to integrate into lipid membranes, disrupting membrane integrity.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cellular metabolism or signaling pathways.

- Receptor Modulation : It may modulate receptor activities, particularly those involved in cell proliferation and survival.

Case Studies

Several studies have explored the effects of pyrrolidinone derivatives:

- Study on Anticancer Activity : A recent study evaluated a series of pyrrolidinone derivatives for their cytotoxic effects against various cancer cell lines. The results indicated that compounds with a hydroxyl group exhibited enhanced activity compared to their non-hydroxylated counterparts, suggesting that the hydroxyl group plays a crucial role in enhancing biological activity .

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of related compounds against resistant bacterial strains. The findings showed that certain derivatives had potent activity against multi-drug resistant strains, indicating their potential as new antimicrobial agents .

Q & A

Q. What are the recommended synthetic routes for preparing 3-(3-hydroxypropyl)pyrrolidin-2-one with trifluoroacetic acid (TFA), and how can purity be optimized?

Methodological Answer: A common approach involves multi-step synthesis, as exemplified by analogous pyrrolidinone derivatives. For instance, trifluoroacetic acid is often employed in deprotection or cyclization steps. In a related synthesis (e.g., 3-(5-chlorothiophen-2-yl)propanoic acid), TFA is used in coupling reactions with 1-propanephosphonic acid cyclic anhydride and N-ethyl-N,N-diisopropylamine in dimethylformamide (DMF) at 20°C . For purity optimization, techniques like preparative HPLC with TFA as a mobile-phase modifier (0.1% v/v) are recommended to enhance peak resolution. Post-synthesis, recrystallization from polar aprotic solvents (e.g., acetonitrile) under inert atmospheres minimizes hydrolysis of the pyrrolidinone ring .

Q. How should researchers characterize the structural integrity of 3-(3-hydroxypropyl)pyrrolidin-2-one-TFA complexes?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is critical. For example, -NMR in deuterated DMSO can resolve the hydroxypropyl chain (δ 1.6–2.1 ppm for methylene protons) and pyrrolidinone carbonyl (δ 170–175 ppm in -NMR). However, TFA’s strong acidity may suppress signals; deuterated TFA (DTFA) or neutralization with NaHCO prior to analysis mitigates this . Mass spectrometry (ESI-MS) in negative ion mode can confirm the molecular ion peak ([M-H]) and TFA adducts ([M+CFCOO]) .

Advanced Research Questions

Q. How can conflicting NMR data for 3-(3-hydroxypropyl)pyrrolidin-2-one-TFA adducts be resolved, particularly regarding dynamic exchange phenomena?

Methodological Answer: Dynamic processes (e.g., tautomerization or hydrogen bonding with TFA) can cause signal broadening. Variable-temperature NMR (VT-NMR) studies between 25°C and 60°C in DMSO-d may reveal coalescence temperatures for exchanging protons. For example, the hydroxypropyl group’s hydroxyl proton (δ 4.8–5.2 ppm) might exhibit exchange with TFA’s acidic proton. Additionally, -NMR can monitor TFA’s interaction with the pyrrolidinone ring, with chemical shifts at δ -75 to -78 ppm indicating free TFA versus bound states .

Q. What strategies are effective for analyzing the stability of 3-(3-hydroxypropyl)pyrrolidin-2-one under acidic conditions, such as in TFA-mediated reactions?

Methodological Answer: Accelerated stability studies should be conducted under simulated reaction conditions (e.g., 0.1–1.0 M TFA in DMF at 20–50°C). High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 210 nm tracks degradation products. For example, hydrolysis of the pyrrolidinone ring may yield γ-aminobutyric acid derivatives, identifiable via LC-MS/MS. Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life under storage conditions .

Q. How can researchers reconcile discrepancies in biological activity data for this compound when using different TFA concentrations?

Methodological Answer: TFA’s residual presence in final products (common in solid-phase peptide synthesis) can confound bioassays. For instance, cytotoxicity assays in cell cultures may show reduced viability at TFA concentrations >0.01% (v/v). To address this:

- Purify the compound via ion-exchange chromatography (e.g., Amberlite IRA-400) to remove TFA.

- Include a TFA-only control in experimental designs.

- Validate activity using alternative counterions (e.g., HCl or acetic acid) to isolate TFA-specific effects .

Data Contradiction Analysis

Q. What experimental approaches resolve conflicting solubility data for 3-(3-hydroxypropyl)pyrrolidin-2-one-TFA in polar vs. non-polar solvents?

Methodological Answer: Solubility discrepancies often arise from protonation states. In TFA-containing solutions, the compound exists as a zwitterion, enhancing solubility in polar solvents (e.g., water, methanol). To test this:

Measure solubility in a pH-gradient buffer (pH 1–7) using a shake-flask method with UV quantification.

Compare solubility in DMSO (aprotic) vs. acetic acid (protic) to assess hydrogen-bonding contributions.

Use molecular dynamics simulations (e.g., COSMO-RS) to predict solvation free energies .

Experimental Design

Q. How should researchers design dose-response studies for this compound in neurological models, considering TFA’s interference?

Methodological Answer:

- Dose Preparation: Lyophilize the compound to remove residual TFA and reconstitute in PBS (pH 7.4).

- Control Groups: Include TFA-equivalent concentrations (e.g., 0.005–0.1% v/v) to isolate compound-specific effects.

- Endpoint Assays: Use fluorogenic substrates (e.g., Calcein-AM for cell viability) to minimize TFA-induced fluorescence quenching .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.